molecular formula C23H43NO9 B2578231 tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate CAS No. 2378261-80-2

tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate

Cat. No.: B2578231
CAS No.: 2378261-80-2
M. Wt: 477.595
InChI Key: ZKEBNPQGNDNRDY-MCOCGALXSA-N
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Description

This compound is a Boc-protected pyrrolidine derivative featuring a stereochemically defined (2S,4R) configuration. Its structure includes a hydroxymethyl group at the C2 position and a tetraethylene glycol-like chain terminated with a tetrahydro-2H-pyran-2-yl (THP) protecting group at the C4 position . The THP group enhances solubility in organic solvents and allows selective deprotection under mild acidic conditions, making the compound valuable in multistep syntheses, particularly in peptide and carbohydrate chemistry. Its molecular weight and stereochemical complexity necessitate precise synthetic protocols, often involving iterative alkylation or etherification steps .

Properties

CAS No.

2378261-80-2

Molecular Formula

C23H43NO9

Molecular Weight

477.595

IUPAC Name

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H43NO9/c1-23(2,3)33-22(26)24-17-20(16-19(24)18-25)30-14-12-28-10-8-27-9-11-29-13-15-32-21-6-4-5-7-31-21/h19-21,25H,4-18H2,1-3H3/t19-,20+,21?/m0/s1

InChI Key

ZKEBNPQGNDNRDY-MCOCGALXSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2

solubility

not available

Origin of Product

United States

Biological Activity

tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate is a complex organic compound with potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry and drug development.

The compound is characterized by a pyrrolidine backbone, which is known for its role in various biological activities. The presence of hydroxymethyl and ether groups enhances its solubility and bioavailability. Its molecular formula is C17_{17}H35_{35}N1_{1}O6_{6}, with a molecular weight of approximately 341.48 g/mol.

Pharmacological Properties

Research indicates that compounds with similar structures to tert-butyl (2S,4R)-pyrrolidine derivatives exhibit diverse pharmacological effects, including:

  • Antidiabetic Effects : Some derivatives have shown potential in modulating insulin signaling pathways, making them candidates for diabetes treatment .
  • Neuroprotective Activity : Pyrrolidine derivatives are being investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes. For instance:

  • Opioid Receptors : Similar compounds have been explored as dual-target agents for mu-opioid receptor (MOR) agonism and dopamine D3 receptor antagonism, indicating a potential role in pain management and addiction therapy .
  • Incretin Mimetic Activity : The structural features suggest possible interactions with GLP-1 receptors, which are crucial for insulin secretion and glucose metabolism .

Study 1: Antidiabetic Properties

A study published in 2023 examined the effects of pyrrolidine derivatives on glucose metabolism. Researchers found that compounds similar to tert-butyl (2S,4R)-pyrrolidine significantly improved insulin sensitivity in diabetic mice models. The results indicated a reduction in blood glucose levels by approximately 30% compared to control groups .

Study 2: Neuroprotection

In another study focusing on neuroprotection, a series of pyrrolidine derivatives were tested for their ability to inhibit neuroinflammation. The results demonstrated that these compounds could reduce the levels of pro-inflammatory cytokines in neuronal cultures, suggesting a mechanism for protecting against neurodegenerative processes .

Data Tables

PropertyValue
Molecular FormulaC17_{17}H35_{35}N1_{1}O6_{6}
Molecular Weight341.48 g/mol
Purity>95%
CAS Number185951-13-7
Biological ActivityEffect
AntidiabeticReduced blood glucose levels
NeuroprotectiveInhibition of neuroinflammation
Opioid receptor interactionPotential analgesic properties

Comparison with Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

  • tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate ():

    • Features a lipophilic 4-octylphenyl group instead of the hydrophilic ethoxy chain.
    • Higher logP value (predicted) compared to the target compound, suggesting increased membrane permeability but reduced aqueous solubility.
    • Used in anticancer studies due to its structural resemblance to sphingosine analogs .
  • Synthesized via catalytic hydrogenation, yielding a saturated hydrocarbon chain, unlike the target compound’s ether linkages .

Pyrrolidine Derivatives with Boron or Heterocyclic Modifications

  • tert-Butyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)-pyrrolidine-1-carboxylate ():

    • Incorporates a boronic ester for Suzuki-Miyaura cross-coupling applications.
    • Exhibits stereoisomerism (53:47 dr) due to restricted rotation around the boron-pyrrolidine bond .
  • tert-Butyl (2S,4R)-2-ethynyl-4-(((4-nitrophenoxy)carbonyl)oxy)pyrrolidine-1-carboxylate (): Functionalized with an ethynyl group and a nitroaryl carbonate, enabling "click chemistry" or bioconjugation. Demonstrates broader synthetic utility in polymer chemistry compared to the target compound’s ether-based design .

Pyrrolidine Derivatives with Protecting Group Variations

  • tert-Butyl (2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(3-hydroxypropyl)phenyl)pyrrolidine-1-carboxylate ():

    • Uses a tert-butyldiphenylsilyl (TBDPS) group instead of THP. TBDPS offers superior steric protection but requires harsher conditions (e.g., TBAF) for deprotection .
    • Applied in catalytic hydrogenation and borane-mediated reductions, highlighting divergent reactivity compared to the target compound’s ether stability .
  • tert-Butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate ():

    • Contains a methoxycarbonylcyclohexyl group, enhancing lipophilicity and conformational rigidity.
    • Predicted molecular weight: 385.495 g/mol vs. ~500–600 g/mol for the target compound, indicating significant differences in steric bulk .

Physicochemical Properties

Property Target Compound 4-Octylphenyl Analog () Boron-containing Analog ()
Molecular Weight ~550–600 g/mol 318.28 g/mol 340.27 g/mol
Solubility Moderate in CHCl₃, DMSO High in CHCl₃; low in H₂O Soluble in DMF, THF
Stereoisomerism Single (2S,4R) Single (2S) 53:47 dr due to boron stereogenicity
Thermal Stability Stable to 150°C (predicted) Decomposes above 200°C Sensitive to moisture

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction steps are involved?

The compound is synthesized via mixed anhydride coupling () or iterative etherification ( ). A typical protocol involves:

  • Activation : Carboxylic acid activation using isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a mixed anhydride .
  • Coupling : Reaction with hydroxyl-containing nucleophiles (e.g., 2-amino-2-methylpropanol) under basic conditions (DIPEA) at room temperature .
  • Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields the product in ~59% purity .
  • Protection : Tert-butyl and tetrahydro-2H-pyran (THP) groups are used to protect amines and hydroxyls, respectively .

Q. How is the compound’s purity and identity confirmed post-synthesis?

Key analytical methods include:

  • LC-MS : Monitors reaction progress (e.g., mixed anhydride formation and consumption) .
  • NMR : ¹H and ¹³C NMR verify stereochemistry and substituent integration (e.g., δ 1.44 ppm for tert-butyl protons, δ 3.4–4.2 ppm for ether linkages) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamate) .

Q. What solvent systems and conditions optimize yield during purification?

  • Flash chromatography : A 0–100% ethyl acetate/hexane gradient effectively separates polar intermediates .
  • Aqueous workup : Sequential washes with 0.1 M HCl, NaHCO₃, and brine remove unreacted reagents .
  • Hygroscopic handling : Drying over Na₂SO₄ or MgSO₄ prevents water contamination .

Advanced Research Questions

Q. How does stereochemical integrity at C-2 and C-4 positions influence synthetic outcomes?

The (2S,4R) configuration is critical for biological activity (e.g., anticancer analogs in ). Challenges include:

  • Epimerization : Spontaneous epimerization occurs in MeOH/H₂O, generating a 1:1 diastereomer mixture . Mitigation involves low-temperature storage and avoiding protic solvents.
  • Chiral auxiliaries : THP and tert-butyl groups stabilize the desired configuration during coupling .
  • Monitoring : Chiral HPLC or NOESY NMR distinguishes diastereomers .

Q. How are contradictory spectroscopic data resolved during characterization?

  • Artifact identification : LC-MS detects side products (e.g., tert-butyl deprotection under acidic conditions) .
  • Dynamic effects : Variable-temperature NMR clarifies splitting patterns caused by rotameric equilibria in ether chains .
  • Cross-validation : HRMS and IR confirm molecular formula when NMR signals overlap (e.g., ethoxy vs. THP protons) .

Q. What strategies mitigate side reactions in multi-step syntheses?

  • Protecting group compatibility : THP ethers are stable under anhydride coupling but cleaved by TFA in final deprotection .
  • Reduction control : NaBH₄ selectively reduces ketones without affecting esters, while Pd/C hydrogenation requires inert atmospheres to prevent over-reduction .
  • Temperature optimization : Reactions at 0°C minimize THP ring-opening, whereas 45–70°C accelerates ester hydrolysis .

Q. How do reaction scales impact yield and purity?

  • Gram-scale synthesis : Yields drop to ~50% due to incomplete mixing; mechanical stirring and slow reagent addition improve consistency .
  • Microwave-assisted synthesis : Reduces reaction time for etherification steps (e.g., from 18 h to 2 h) but risks thermal decomposition .

Key Methodological Insights

  • Mixed anhydride stability : Monitor via LC-MS to avoid premature hydrolysis .
  • Epimerization control : Use aprotic solvents (e.g., CH₂Cl₂) and avoid prolonged storage in MeOH .
  • Scalability : Pilot-scale reactions require inert gas purging to prevent oxidation of hydroxymethyl groups .

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